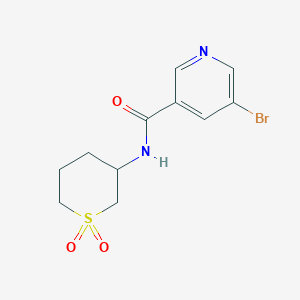
3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions for research.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide involves the inhibition of specific proteins and enzymes involved in various cellular processes. In cancer research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide targets the bromodomain and extraterminal (BET) proteins, which are involved in the regulation of gene expression and cancer cell proliferation. In inflammation research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In neurological research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide enhances cognitive function and memory by modulating the activity of specific neurotransmitters in the brain.
Biochemical and Physiological Effects:
3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide inhibits cancer cell proliferation and induces cell death. In inflammation research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide reduces inflammation and pain. In neurological research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide enhances cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide in laboratory experiments include its specificity for certain proteins and enzymes, its ability to inhibit cancer cell proliferation, and its potential to reduce inflammation and enhance cognitive function. However, limitations of using 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide in laboratory experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
For research on 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide include further investigation of its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, research is needed to fully understand its mechanism of action and potential side effects. Further studies are also needed to optimize the synthesis of 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide and to develop more effective and targeted therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide involves the reaction of 3-bromo-thiophene-2-carboxylic acid with thionyl chloride to form 3-bromo-thiophene-2-carbonyl chloride. This intermediate is then reacted with 1,1-dioxothian-3-amine to form 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide.
Applications De Recherche Scientifique
3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. Inflammation research has shown that 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide can reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. In neurological research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide has been studied for its potential to enhance cognitive function and memory.
Propriétés
IUPAC Name |
3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S2/c11-8-3-4-16-9(8)10(13)12-7-2-1-5-17(14,15)6-7/h3-4,7H,1-2,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJPTJPPDFYTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)NC(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577596.png)
![2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7577599.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577605.png)

![N-[(5-methylthiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577615.png)

![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-piperidin-4-yloxyethanone](/img/structure/B7577626.png)
![7-(5-bromothiophen-2-yl)sulfonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7577632.png)
![N-[(2-bromo-5-fluorophenyl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577637.png)
![N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide](/img/structure/B7577651.png)


![N-(1,1-dioxothian-3-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7577670.png)